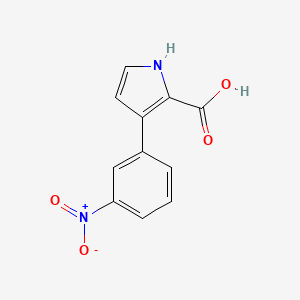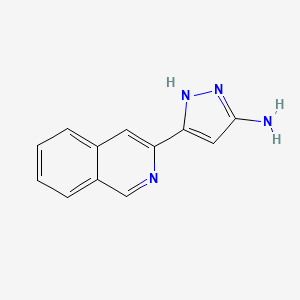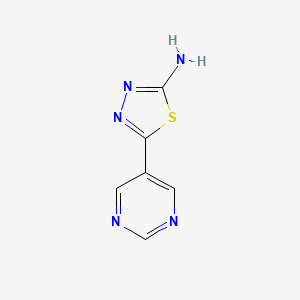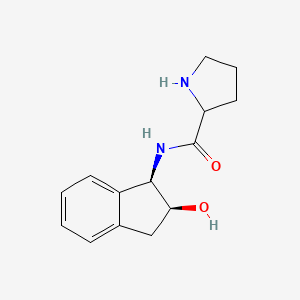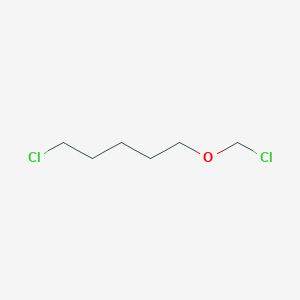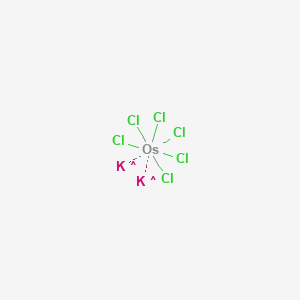
N-(Boc-PEG23)-N-bis(PEG3-azide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Boc-PEG23)-N-bis(PEG3-azide) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amine group and two azide groups attached to the PEG chains. The PEG chains provide hydrophilicity and flexibility, making this compound highly soluble in aqueous media. The azide groups enable the compound to participate in click chemistry reactions, which are widely used in bioconjugation and drug delivery applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG23)-N-bis(PEG3-azide) typically involves the following steps:
Protection of Amine Group: The amine group is protected using a Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
PEGylation: The PEG chains are attached to the protected amine group through nucleophilic substitution reactions. This involves reacting the Boc-protected amine with PEG derivatives such as PEG-bromide or PEG-tosylate.
Introduction of Azide Groups: The azide groups are introduced by reacting the PEGylated compound with sodium azide (NaN3) under suitable conditions.
Industrial Production Methods
Industrial production of N-(Boc-PEG23)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Boc-PEG23)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide groups can participate in nucleophilic substitution reactions, where they replace other leaving groups such as bromides or tosylates.
Click Chemistry:
Deprotection: The Boc group can be removed under acidic conditions to generate a free amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for introducing azide groups.
Click Chemistry: Copper(I) bromide (CuBr) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) are used as catalysts.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Major Products Formed
Triazoles: Formed through click chemistry reactions with alkynes.
Free Amine: Formed by deprotection of the Boc group.
Applications De Recherche Scientifique
N-(Boc-PEG23)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for imaging and therapeutic purposes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of N-(Boc-PEG23)-N-bis(PEG3-azide) is primarily based on its ability to participate in click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which are used to attach various functional groups or molecules. The PEG chains provide solubility and flexibility, while the Boc group protects the amine during synthesis and can be removed to reveal a reactive site.
Comparaison Avec Des Composés Similaires
N-(Boc-PEG23)-N-bis(PEG3-azide) can be compared with other PEG derivatives such as:
N-Boc-PEG3-bromide: Contains a bromide group instead of azide, used for nucleophilic substitution reactions.
N-Boc-PEG3-amine: Lacks azide groups, used for amine-based reactions.
N-Boc-PEG3-tosylate: Contains a tosylate group, used for nucleophilic substitution reactions.
The uniqueness of N-(Boc-PEG23)-N-bis(PEG3-azide) lies in its dual azide groups, which enable efficient click chemistry reactions, and its long PEG chain, which enhances solubility and biocompatibility.
Propriétés
Formule moléculaire |
C69H138N8O31 |
|---|---|
Poids moléculaire |
1575.9 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C69H138N8O31/c1-69(2,3)108-68(78)72-4-10-79-16-22-87-28-30-89-32-34-91-36-38-93-40-42-95-44-46-97-48-50-99-52-54-101-56-58-103-60-62-105-64-66-107-67-65-106-63-61-104-59-57-102-55-53-100-51-49-98-47-45-96-43-41-94-39-37-92-35-33-90-31-29-88-27-21-84-15-9-77(7-13-82-19-25-85-23-17-80-11-5-73-75-70)8-14-83-20-26-86-24-18-81-12-6-74-76-71/h4-67H2,1-3H3,(H,72,78) |
Clé InChI |
JMLRZOZTYDSYNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




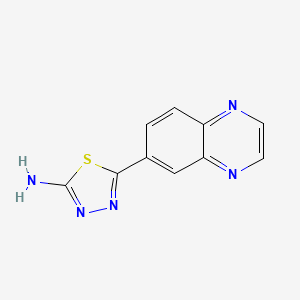
![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)
![8-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B13706372.png)
